molecular formula C15H24N2O7S B1674225 Lactacystin CAS No. 133343-34-7

Lactacystin

Cat. No. B1674225
CAS RN: 133343-34-7
M. Wt: 376.4 g/mol
InChI Key: DAQAKHDKYAWHCG-AFGIITKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lactacystin is an organic compound naturally synthesized by bacteria of the genus Streptomyces. It was first identified as an inducer of neuritogenesis in neuroblastoma cells in 1991 . The target of this compound was subsequently found to be the proteasome on the basis of its affinity for certain catalytic subunits of the proteasome . This compound was the first non-peptidic proteasome inhibitor discovered and is widely used as a research tool in biochemistry and cell biology .


Synthesis Analysis

A formal, stereocontrolled synthesis of this compound has been completed from t-Bu-O-L-serine, providing the key intermediate 13, also useful for the generation of a range of C-9 analogues . A total synthesis of the novel neurotrophic agent (+)-lactacystin has been achieved in 11 steps and 14% overall yield from (2R,3S)-3-hydroxyleucine .


Molecular Structure Analysis

The molecular structure of this compound can be interacted with in a 3D model . The molecular formula of this compound is C15H24N2O7S .


Chemical Reactions Analysis

This compound is a specific proteasome inhibitor that blocks the hydrolysis of intracellular proteins by ubiquitin/proteasome system inhibition .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 376.42 g/mol . It is soluble in water, methanol, DMSO, and pyridine, but insoluble in benzene, ethyl acetate, and chloroform .

Scientific Research Applications

Proteasome Function and Cell Fate

Lactacystin, a microbial product, is vital in studying the proteasome, a protease complex responsible for non-lysosomal intracellular protein degradation. It binds to the proteasome's catalytic subunits, affecting its peptidase activities. Unlike other proteasome inhibitors, this compound is specific and does not inhibit lysosomal protein degradation. Its application extends to studying cellular processes like differentiation, apoptosis, and protein degradation in the endoplasmic reticulum (Fenteany & Schreiber, 1998).

Inhibition of Proteasome Activities

This compound targets the 20S proteasome, inhibiting its distinct peptidase activities. It modifies the proteasome subunit X/MB1, suggesting a catalytic role for this subunit in proteolysis. This specificity makes this compound a unique tool for understanding proteasome functions in cell cycle progression and neurite outgrowth (Fenteany et al., 1995).

Synthesis and Biological Evaluation

An enantioselective synthesis of this compound has been developed, allowing for the creation of analogs with varied lipophilic groups. These syntheses contribute to understanding the structure-activity relationship of this compound in proteasome inhibition, offering insights into its therapeutic potential, particularly in treating cerebral ischemia and stroke (Masse et al., 2000).

Induction of Apoptosis in Cancer Cells

This compound's role in inducing apoptosis in cancer cells, particularly in human monoblast U937 cells, has been observed. By inhibiting the proteasome, this compound triggers apoptotic cell death, indicating its significance in cancer research and potential therapeutic applications (Imajoh-ohmi et al., 1995).

Proteasome Inhibition in Neurodegenerative Diseases

This compound is a key tool in modeling neurodegenerative diseases. It has been used to understand the mechanisms of protein degradation and aggregation in conditions like Parkinson's disease. Research shows that this compound's inhibition of proteasome can lead to the accumulation of proteins such as α-synuclein, which is crucial in studying neurodegeneration (Ravikumar et al., 2002).

Application in Antimalarial Research

This compound has shown potential in antimalarial research. It blocks the development of Plasmodium spp., theparasite responsible for malaria, by inhibiting the proteasome. This suggests its utility in developing new therapeutic strategies against malaria (Gantt et al., 1998).

Insights into Oligodendroglial Cell Differentiation

Research involving this compound has provided insights into the differentiation of oligodendroglial cells (OLGcs). By inhibiting the proteasome, this compound induces OLGcs to exit the cell cycle and start differentiation, shedding light on the role of the proteasome-ubiquitin pathway in cell differentiation processes (Pasquini et al., 2003).

Role in Immune System Regulation

This compound has been instrumental in understanding the proteasome's role in immune system regulation, particularly in T cell activation-induced cell death and major histocompatibility complex class I antigen presentation. It provides a unique perspective on how proteasome inhibitors can modulate immune responses (Craiu et al., 1997).

Studying Cardiovascular Diseases

This compound's effects have also been studied in cardiovascular diseases, particularly in hypertension models. It interferes with factors involved in heart remodeling, providing a novel approach to understanding and potentially treating hypertension (Simko et al., 2017).

Exploring Cellular Cycle and Morphology

Research using this compound has contributed to our understanding of the cell cycle and cellular morphology. Its ability to induce neurite outgrowth and influence cell cycle progression in neuroblastoma and osteosarcoma cell lines has broadened our understanding of cellular development and the potential applications of this compound in neurobiology (Fenteany et al., 1994).

Potential for Antitumor Activity

This compound exhibits potent antitumor activity in models of malignant glioma, especially when administered via controlled-release polymers. This highlights its potential in targeted cancer therapy, particularly in brain tumors (Legnani et al., 2006).

Mechanism of Action

Target of Action

Lactacystin primarily targets the proteasome , a high molecular weight, multicatalytic protease complex responsible for most non-lysosomal intracellular protein degradation . The proteasome is composed of a 20S catalytic core and additional subunits that are thought to be involved in the recognition and unfolding of ubiquitinated proteins .

Mode of Action

This compound binds certain catalytic subunits of the 20S proteasome and inhibits the three best characterized peptidase activities of the proteasome . At least one of these catalytic subunits is modified by this compound on the side chain hydroxyl of the amino-terminal threonine , which appears to function as the catalytic nucleophile in the proteolytic mechanism . This compound also inhibits peptide hydrolysis by the larger 26S complex and inhibits ubiquitin/proteasome-mediated degradation of short and long-lived proteins in the cell .

Biochemical Pathways

This compound’s action affects the ubiquitin-proteasome pathway (UPP) in eukaryotic cells . The UPP is responsible for the degradation of most proteins in the cell, including misfolded proteins and proteins involved in cell cycle progression and regulation of gene transcription . By inhibiting the proteasome, this compound disrupts this pathway, leading to an accumulation of proteins that would otherwise be degraded .

Pharmacokinetics

The systemic toxicity of this compound prevents its clinical use when administered systemically . This compound can be delivered intratumorally, and it has been incorporated into controlled-release polymers for treating experimental gliomas . This method of delivery circumvents the systemic toxicity and allows for the local application of this compound .

Result of Action

This compound inhibits cell proliferation and induces neurite outgrowth in a murine neuroblastoma cell line . It has been used to implicate proteolysis by the proteasome in a number of fundamental processes from cellular differentiation and apoptosis to the degradation of proteins normally residing in the endoplasmic reticulum . Inhibition of the proteasome by this compound enhances oligodendroglial cell differentiation .

Action Environment

The action of this compound can be influenced by the environment in which it is used. For instance, new formulations and delivery systems may facilitate its use clinically as an anticancer agent . The environment within a tumor, for example, can affect the efficacy of this compound when it is delivered intratumorally .

Future Directions

Lactacystin has stimulated new possibilities in cancer control. New and innovative uses are regularly being found for this compound, including as a model to study dementia . New formulations and delivery systems may facilitate its use clinically as an anticancer agent .

properties

IUPAC Name

(2R)-2-acetamido-3-[(2R,3S,4R)-3-hydroxy-2-[(1S)-1-hydroxy-2-methylpropyl]-4-methyl-5-oxopyrrolidine-2-carbonyl]sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O7S/c1-6(2)10(19)15(11(20)7(3)12(21)17-15)14(24)25-5-9(13(22)23)16-8(4)18/h6-7,9-11,19-20H,5H2,1-4H3,(H,16,18)(H,17,21)(H,22,23)/t7-,9+,10+,11+,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQAKHDKYAWHCG-RWTHQLGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(NC1=O)(C(C(C)C)O)C(=O)SCC(C(=O)O)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@](NC1=O)([C@H](C(C)C)O)C(=O)SC[C@@H](C(=O)O)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50897422
Record name (2R)-2-Acetamido-3-({(2R,3S,4R)-3-hydroxy-2-[(1S)-1-hydroxy-2-methylpropyl]-4-methyl-5-oxopyrrolidine-2-carbonyl}sulfanyl)propanoic acidLactacystin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50897422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

133343-34-7
Record name Lactacystin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133343-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lactacystin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133343347
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R)-2-Acetamido-3-({(2R,3S,4R)-3-hydroxy-2-[(1S)-1-hydroxy-2-methylpropyl]-4-methyl-5-oxopyrrolidine-2-carbonyl}sulfanyl)propanoic acidLactacystin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50897422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lactacystin
Reactant of Route 2
Lactacystin
Reactant of Route 3
Lactacystin
Reactant of Route 4
Lactacystin
Reactant of Route 5
Lactacystin
Reactant of Route 6
Lactacystin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.